2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide
Overview
Description
Mechanism of Action
Target of Action
Similar compounds such as acetochlor, a chloroacetanilide herbicide, have been found to inhibit the elongation of c18 and c16 fatty acids species to form very long-chain fatty acids (vlcfas) .
Mode of Action
It may share similarities with acetochlor, which inhibits elongase, a key enzyme in the process of fatty acid elongation . This inhibition disrupts the formation of VLCFAs, which are crucial for the normal function of cells .
Biochemical Pathways
Based on the mode of action, it can be inferred that the compound interferes with the fatty acid biosynthesis pathway, particularly the elongation step .
Result of Action
The inhibition of fatty acid elongation could potentially disrupt cellular functions, as vlcfas are involved in various biological processes, including membrane structure and function, signal transduction, and inflammation .
Action Environment
Similar compounds like acetochlor have been found to be more active in dry conditions than other chloroacetamide herbicides .
properties
IUPAC Name |
2-chloro-N-[2-(4-methylphenyl)ethyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-9-2-4-10(5-3-9)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHUDSLTEWBDLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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